Phenyl 5-(tert-butylsulfanyl)-5-oxopentanoate
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Overview
Description
Phenyl 5-(tert-butylsulfanyl)-5-oxopentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group, a tert-butylsulfanyl group, and a pentanoate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 5-(tert-butylsulfanyl)-5-oxopentanoate can be achieved through several synthetic routes. One common method involves the reaction of phenylacetic acid with tert-butylthiol in the presence of a suitable catalyst to form the tert-butylsulfanyl derivative. This intermediate is then esterified with pentanoic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and product purity .
Chemical Reactions Analysis
Types of Reactions
Phenyl 5-(tert-butylsulfanyl)-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester moiety can be reduced to the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Phenyl 5-(tert-butylsulfanyl)-5-oxopentanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Phenyl 5-(tert-butylsulfanyl)-5-oxopentanoate involves its interaction with specific molecular targets. The tert-butylsulfanyl group can undergo oxidation to form reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butylsulfanylphthalonitriles: These compounds share the tert-butylsulfanyl group but differ in their core structure.
Tetrapyrazinoporphyrazines: These compounds have similar substituents but differ in their overall molecular framework
Uniqueness
Phenyl 5-(tert-butylsulfanyl)-5-oxopentanoate is unique due to its combination of a phenyl group, a tert-butylsulfanyl group, and a pentanoate ester moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
62615-86-5 |
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Molecular Formula |
C15H20O3S |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
phenyl 5-tert-butylsulfanyl-5-oxopentanoate |
InChI |
InChI=1S/C15H20O3S/c1-15(2,3)19-14(17)11-7-10-13(16)18-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3 |
InChI Key |
IBRONCQSNQCLJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC(=O)CCCC(=O)OC1=CC=CC=C1 |
Origin of Product |
United States |
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